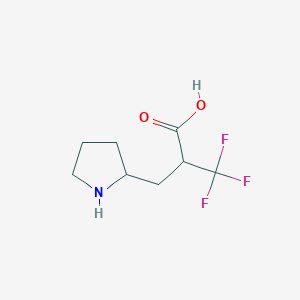
3,3,3-trifluoro-2-(pyrrolidin-2-ylmethyl)propanoic Acid
説明
3,3,3-Trifluoro-2-(pyrrolidin-2-ylmethyl)propanoic acid is a heterocyclic organic compound with the molecular formula C8H12F3NO2 and a molecular weight of 211.18 g/mol . It is characterized by the presence of a trifluoromethyl group and a pyrrolidine ring, making it a valuable intermediate in various chemical syntheses. This compound is known for its unique chemical properties, which are attributed to the trifluoromethyl group, enhancing its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-trifluoro-2-(pyrrolidin-2-ylmethyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,3,3-trifluoropyruvate and pyrrolidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a
生物活性
3,3,3-Trifluoro-2-(pyrrolidin-2-ylmethyl)propanoic acid is a synthetic compound notable for its unique trifluoromethyl group and pyrrolidine moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, including enzyme inhibition and interactions with various biochemical pathways.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a trifluoromethyl group (), which is known to enhance lipophilicity and bioavailability, making it a candidate for various therapeutic applications.
Enzyme Inhibition
Research indicates that compounds containing trifluoromethyl groups often exhibit significant enzyme inhibition properties. For instance, studies have shown that similar compounds can interact with serine proteases and other enzyme classes, potentially leading to therapeutic effects against diseases such as cancer and inflammation .
Case Studies
- Anti-Cancer Activity : In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of cancer cell lines. One study reported an IC50 value of approximately 50 µM against specific cancer cells, suggesting moderate efficacy in halting tumor growth .
- Antimicrobial Properties : Another investigation focused on the antimicrobial activity of related compounds. The results indicated that these compounds could disrupt bacterial cell membranes, leading to increased permeability and cell death. This mechanism was particularly effective against Gram-negative bacteria .
The biological activity of this compound is hypothesized to involve:
- Covalent Bond Formation : The trifluoromethyl group may facilitate interactions with nucleophilic sites on enzymes or receptors.
- Alteration of Membrane Dynamics : The lipophilic nature of the compound allows it to integrate into lipid bilayers, potentially altering membrane fluidity and function.
Research Findings
特性
IUPAC Name |
3,3,3-trifluoro-2-(pyrrolidin-2-ylmethyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO2/c9-8(10,11)6(7(13)14)4-5-2-1-3-12-5/h5-6,12H,1-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCUMEAGVJMGBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC(C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394169 | |
| Record name | 3,3,3-trifluoro-2-(pyrrolidin-2-ylmethyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480438-82-2 | |
| Record name | 3,3,3-trifluoro-2-(pyrrolidin-2-ylmethyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,3-Trifluoro-3-[(2-pyrrolidinyl)methyl]-propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















